N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide
説明
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a brominated benzothiazole derivative featuring a 4-(ethanesulfonyl)benzamide substituent. The ethanesulfonyl group at the para position of the benzamide moiety contributes to its electronic and steric properties, which may influence binding affinity in biological systems. Benzothiazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects, though specific applications for this compound require further investigation.
特性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFUOBFIFCQGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The structural and functional attributes of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide can be compared to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2), a closely related compound documented in the provided evidence . Below is a detailed analysis:
Structural Differences
| Feature | Target Compound | Compared Compound (CAS 6188-13-2) |
|---|---|---|
| Benzothiazole Substitution | Bromine at position 6; no substituent at position 3 | Bromine at position 6; ethyl group at position 3 |
| Sulfonyl Group | Ethanesulfonyl (C2H5SO2) at benzamide | Dimethylsulfamoyl ((CH3)2NSO2) at benzamide |
| Core Structure | Benzothiazol-2-yl (neutral amine) | Benzothiazol-2-ylidene (deprotonated/tautomeric form) |
Physicochemical Properties
Functional Implications
Lipophilicity : The ethyl group at position 3 in the compared compound increases its lipophilicity (XLogP3 = 3.8), whereas the target compound’s simpler benzothiazole core likely reduces hydrophobicity.
In contrast, the ethanesulfonyl group in the target compound may exhibit stronger electron-withdrawing effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
